Biochemical Potency: BRD-8899 vs. ML281 and the Initial Screening Hit BRD7446
BRD-8899 exhibits a biochemical IC₅₀ of 11 nM against STK33, representing a 200-fold improvement in potency over the initial screening hit BRD7446 (dimethyl fasudil, IC₅₀ ~2.2 µM) measured in the same biochemical assay format [1]. Compared to the structurally unrelated STK33 inhibitor ML281 (IC₅₀ 14 nM), BRD-8899 shows a modest 1.3-fold potency advantage, though this comparison is cross-study due to differing assay conditions and ATP concentrations [2].
| Evidence Dimension | STK33 biochemical IC₅₀ |
|---|---|
| Target Compound Data | 11 nM (BRD-8899; 25 µM ATP) |
| Comparator Or Baseline | ~2,200 nM (BRD7446 initial hit; same assay) and 14 nM (ML281; ATP concentration not specified) |
| Quantified Difference | 200-fold vs. BRD7446; ~1.3-fold vs. ML281 (cross-study) |
| Conditions | Biochemical kinase activity assay; 25 µM ATP for BRD-8899 measurement; PNAS 2012 Luo et al. |
Why This Matters
The 200-fold potency gain demonstrates successful lead optimization and provides a high-specificity tool compound, whereas direct potency comparison with ML281 is confounded by assay variables, making BRD-8899 preferable when consistent biochemical assay conditions are required.
- [1] Luo T, Masson K, Jaffe JD, et al. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability. Proc Natl Acad Sci U S A. 2012;109(8):2860-2865. View Source
- [2] Weïwer M, Spoonamore J, Wei J, et al. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. ACS Med Chem Lett. 2012;3(12):1034-1038. View Source
